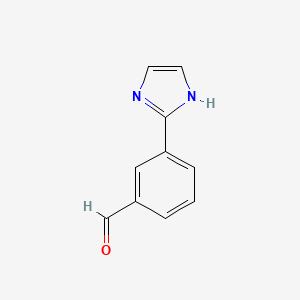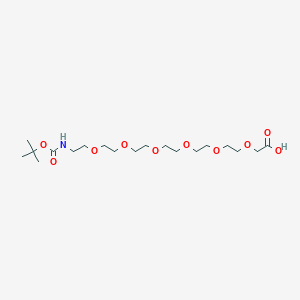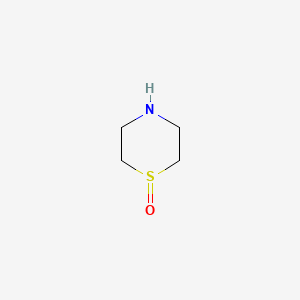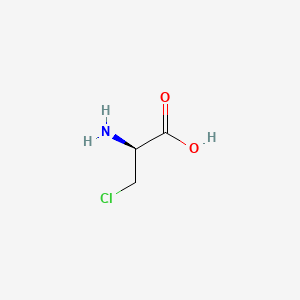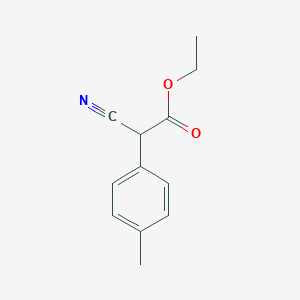
DI-Adamantan-2-YL-amine
Descripción general
Descripción
DI-Adamantan-2-YL-amine: is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Condensation Method: One method involves condensing adamantanone with acetonitrile in the presence of finely ground potassium hydroxide (KOH) and 18-crown-6 as a catalyst. This method, however, is high-cost and requires scarce reagents.
Chan–Lam N-Arylation: This method involves the reaction of adamantane-containing amines with arylboronic acids under optimized conditions.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Adamantane derivatives can undergo oxidation reactions, often leading to the formation of adamantanone.
Substitution: Substitution reactions, such as the Chan–Lam N-Arylation, are common for adamantane derivatives.
Common Reagents and Conditions:
Oxidation: Concentrated sulfuric acid can be used to oxidize adamantane to adamantanone.
Substitution: Copper(II) acetate and arylboronic acids are commonly used in substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
Biology and Medicine:
Drug Delivery: Adamantane moieties are incorporated into drug delivery systems to enhance lipophilicity and improve pharmacological properties.
Antiviral Agents: Compounds like amantadine, a derivative of adamantane, are used as antiviral agents.
Industry:
Mecanismo De Acción
For example, amantadine, an adamantane derivative, inhibits the H+ ion channel functions of the viral M2 protein, interrupting viral-host fusion . This suggests that DI-Adamantan-2-YL-amine may interact with molecular targets in a similar manner, potentially involving membrane interactions and ion channel modulation.
Comparación Con Compuestos Similares
Amantadine: Used as an antiviral agent.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent similar to amantadine.
Uniqueness: DI-Adamantan-2-YL-amine stands out due to its specific structural modifications, which may confer unique properties in terms of reactivity and potential applications. Its synthesis and reactions are tailored to exploit the stability and rigidity of the adamantane core, making it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
N-(2-adamantyl)adamantan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N/c1-11-3-15-5-12(1)6-16(4-11)19(15)21-20-17-7-13-2-14(9-17)10-18(20)8-13/h11-21H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHPVMOIODYXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC4C5CC6CC(C5)CC4C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


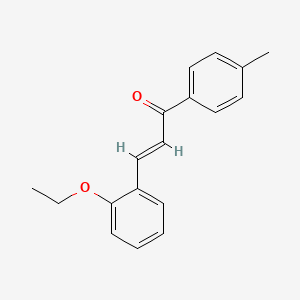
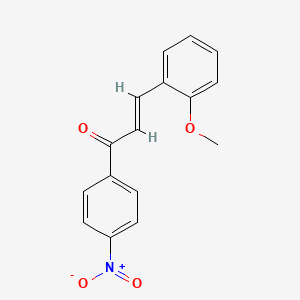

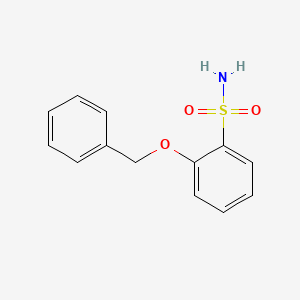
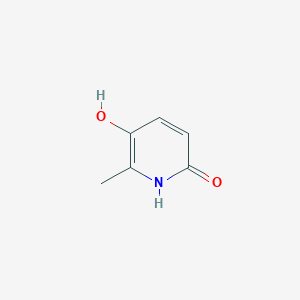
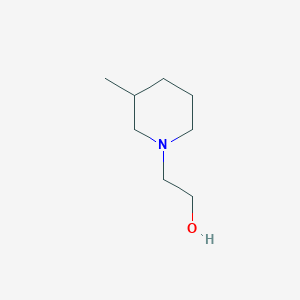
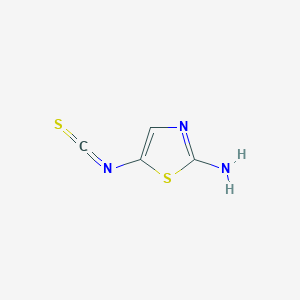

![3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3133501.png)
